(3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene
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Overview
Description
(3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene is a polyunsaturated hydrocarbon with four conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired tetraene. Another method includes the use of cross-coupling reactions, such as the Suzuki or Heck reactions, which involve the coupling of alkenyl halides with alkenyl boronic acids or alkenyl stannanes under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel complexes, is common to facilitate the formation of the conjugated tetraene structure .
Chemical Reactions Analysis
Types of Reactions
(3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, OsO4
Reducing Agents: Hydrogen gas with palladium or platinum catalysts
Halogenating Agents: Br2, Cl2
Major Products Formed
Epoxides: Formed through oxidation reactions
Diols: Resulting from further oxidation of epoxides
Saturated Hydrocarbons: Produced via hydrogenation
Halogenated Derivatives: Formed through substitution reactions
Scientific Research Applications
(3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene has several scientific research applications:
Mechanism of Action
The mechanism of action of (3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, such as radicals or carbocations, which can further react with other molecules. The pathways involved often include electron transfer processes and the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- (3E,5E,9E,11E)-2-(Lactoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraene
- (9E,11E)-Conjugated Linoleic Acid
Uniqueness
(3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene is unique due to its specific arrangement of conjugated double bonds, which imparts distinct electronic and structural properties. This uniqueness makes it valuable in the synthesis of advanced materials and in studies of reaction mechanisms involving conjugated systems .
Properties
CAS No. |
90130-70-4 |
---|---|
Molecular Formula |
C19H32 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
(3E,6E,9E,11E)-nonadeca-3,6,9,11-tetraene |
InChI |
InChI=1S/C19H32/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h5,7,11,13,16-19H,3-4,6,8-10,12,14-15H2,1-2H3/b7-5+,13-11+,18-16+,19-17+ |
InChI Key |
OVZCIKHRKAWMCA-AJXYAKIRSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C=C/C/C=C/C/C=C/CC |
Canonical SMILES |
CCCCCCCC=CC=CCC=CCC=CCC |
Origin of Product |
United States |
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